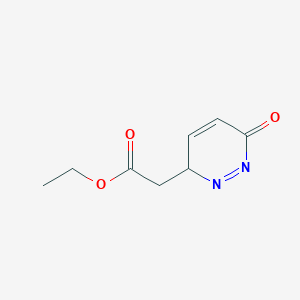![molecular formula C19H18NNaO5P B12356016 {3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)
{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthol AS-MX phosphate disodium salt is a biochemical assay reagent widely used in scientific research. It is primarily utilized as a substrate for the histochemical demonstration of alkaline phosphatase activities . The compound has the chemical formula C19H16NNa2O5P and a molecular weight of 415.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-MX phosphate disodium salt involves the reaction of 3-hydroxy-2-naphtho-2’,4’-xylidide with phosphoric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the disodium salt .
Industrial Production Methods
Industrial production of Naphthol AS-MX phosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-MX phosphate disodium salt primarily undergoes hydrolysis reactions. It serves as a substrate for both acid and alkaline phosphatases, which catalyze the hydrolysis of the phosphate ester bond .
Common Reagents and Conditions
Reaction Conditions: The hydrolysis reactions are typically carried out at physiological pH and temperature conditions to mimic biological environments.
Major Products Formed
The major products formed from the hydrolysis of Naphthol AS-MX phosphate disodium salt are naphthol AS-MX and inorganic phosphate .
Scientific Research Applications
Naphthol AS-MX phosphate disodium salt is extensively used in various scientific research applications:
Histochemistry: It is used as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities in tissue samples.
Diagnostic Assays: The compound is employed in diagnostic assays to measure phosphatase activity in biological samples.
Biological Research: It is used in studies involving enzyme kinetics and the characterization of phosphatase enzymes.
Medical Research: The compound is utilized in research related to bone metabolism and diseases involving phosphatase activity.
Mechanism of Action
Naphthol AS-MX phosphate disodium salt acts as a substrate for phosphatase enzymes. The enzymes catalyze the hydrolysis of the phosphate ester bond, releasing naphthol AS-MX and inorganic phosphate. This reaction is often coupled with a chromogenic or fluorogenic dye to visualize enzyme activity . The molecular targets of the compound are the active sites of acid and alkaline phosphatases .
Comparison with Similar Compounds
Similar Compounds
- Naphthol AS-BI phosphate disodium salt hydrate
- Naphthol AS-TR phosphate disodium salt
- Naphthol AS-D chloroacetate
Uniqueness
Naphthol AS-MX phosphate disodium salt is unique due to its specific application as a substrate for both acid and alkaline phosphatases. Its ability to be used in both types of phosphatase assays makes it a versatile tool in biochemical and histochemical research .
Properties
Molecular Formula |
C19H18NNaO5P |
|---|---|
Molecular Weight |
394.3 g/mol |
InChI |
InChI=1S/C19H18NO5P.Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24); |
InChI Key |
VGSVQCPVYHXERN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



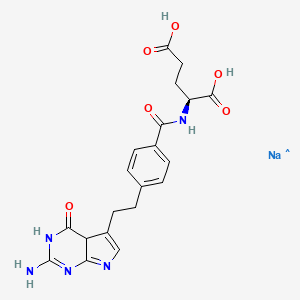
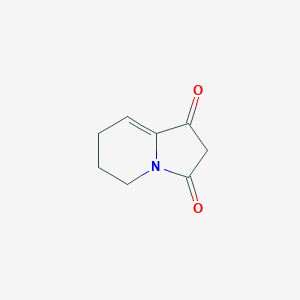
![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)
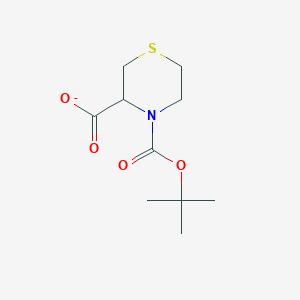

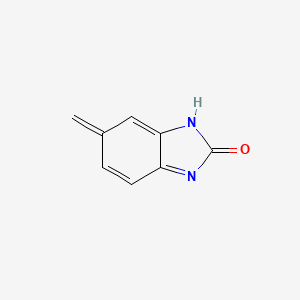
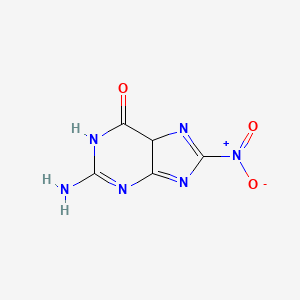
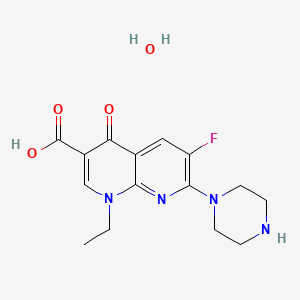
![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)
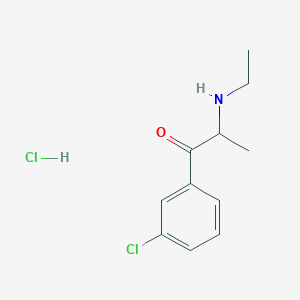

![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)
